molecular formula C9H7BrN2O B1439357 1-acetyl-4-bromo-1H-indazole CAS No. 885698-70-4

1-acetyl-4-bromo-1H-indazole

Cat. No.: B1439357
CAS No.: 885698-70-4
M. Wt: 239.07 g/mol
InChI Key: MZBRBDKGAIDUPD-UHFFFAOYSA-N
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Description

1-Acetyl-4-bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of both acetyl and bromo groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-bromo-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 1-bromo-3-fluorobenzene, the compound can be synthesized by first preparing 2-bromo-6-fluorobenzaldehyde, followed by cyclization to form 4-bromo-1H-indazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-bromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromo group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the reagents used.

Scientific Research Applications

1-Acetyl-4-bromo-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-4-bromo-1H-indazole is unique due to the presence of both acetyl and bromo groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways and enhances its utility in medicinal chemistry and industrial applications.

Properties

IUPAC Name

1-(4-bromoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBRBDKGAIDUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670227
Record name 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885698-70-4
Record name 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-4-bromo-1H-indazole
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-2-methyl aniline (5.0 g, 26.9 mmol) in chloroform (50 mL) was added potassium acetate (1.05 eq., 28.2 mmol, 2.77 g). Acetic anhydride (2.0 eq., 53.7 mmol, 5.07 mL) was added with concurrent cooling in ice-water. The mixture was then stirred at room temperature for 10 minutes after which time a white gelatinous solid formed. 18-Crown-6 (0.2 eq., 5.37 mmol, 1.42 g) was added followed by iso-amyl nitrite (2.2 eq., 59.1 mmol, 7.94 mL) and the mixture was heated under reflux for 18 h. The reaction mixture was allowed to cool, and was partitioned between chloroform (3×100 mL) and saturated aqueous sodium hydrogen carbonate (100 mL). The combined organic extracts were washed with brine (100 mL), separated and dried (MgSO4). The crude product was evaporated onto silica and purified by chromatography eluting with 20% to 40% EtOAc-petrol to give 1-(4-bromo-indazol-1-yl)-ethanone A (3.14 g, 49%) as an orange solid, and 4-bromo-1H-indazole B (2.13 g, 40%) as a pale orange solid. A: 1H NMR (400 MHz, CDCl3) 2.80 (3H, s), 7.41 (1H, t, J=7.8 Hz), 7.50 (1H, d, J=7.8 Hz), 8.15 (1H, s), 8.40 (1H, d, J=7.8 Hz). B: 1H NMR (400 MHz, CDCl3) 7.25 (1H, t, J=7.3 Hz), 7.33 (1H, d, J=7.3 Hz), 7.46 (1H, d, J=7.3 Hz), 8.11 (1H, s), 10.20 (1H, br s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.07 mL
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
7.94 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo-2-methylaniline (2.00 mL, 16.0 mmol) and potassium acetate (1.60 g, 16.3 mmol) in toluene (160 mL) was added acetic anhydride (4.54 mL, 48.0 mmol) at room temperature, and the mixture was stirred at 60° C. for 30 min. Isoamyl nitrite (3.22 mL, 24.0 mmol) was added, and the mixture was stirred at 60° C. for 18 hr. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound as a crudely purified product.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
4.54 mL
Type
reactant
Reaction Step Two
Quantity
3.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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